molecular formula C18H20N2 B563491 Mianserin-d3 CAS No. 81957-76-8

Mianserin-d3

Cat. No.: B563491
CAS No.: 81957-76-8
M. Wt: 267.39
InChI Key: UEQUQVLFIPOEMF-FIBGUPNXSA-N
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Description

Mianserin-d3 is a deuterated form of mianserin, a tetracyclic antidepressant. Mianserin is primarily used in the treatment of depression and anxiety. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of mianserin due to its stable isotope labeling.

Scientific Research Applications

Mianserin-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Mechanism of Action

Mianserin’s mechanism of therapeutic action is not well understood, although it apparently blocks alpha-adrenergic, histamine H1, and some types of serotonin receptors . It is a weak inhibitor of norepinephrine reuptake and strongly stimulates the release of norepinephrine .

Safety and Hazards

Mianserin-d3 is classified as having acute toxicity (oral), Category 4 . It is harmful if swallowed and may cause drowsiness and hematological problems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mianserin-d3 involves the incorporation of deuterium atoms into the mianserin molecule. One common method is the asymmetric reduction of a cyclic imine using asymmetric transfer hydrogenation conditions. This process involves the use of deuterium-labeled reagents to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar asymmetric reduction techniques. The process is optimized to ensure high yield and purity of the deuterated compound. The use of deuterium gas or deuterated solvents is common in these industrial processes .

Chemical Reactions Analysis

Types of Reactions

Mianserin-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Substitution reactions can occur at various positions on the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce reduced amines .

Comparison with Similar Compounds

Mianserin-d3 is similar to other tetracyclic antidepressants such as mirtazapine and amitriptyline. it has unique properties due to its deuterium labeling:

    Mirtazapine: Both mianserin and mirtazapine are tetracyclic antidepressants, but mirtazapine has a different chemical structure and pharmacological profile.

    Amitriptyline: While amitriptyline is a tricyclic antidepressant, it shares some therapeutic effects with mianserin. .

List of Similar Compounds

  • Mirtazapine
  • Amitriptyline
  • Imipramine
  • Clomipramine

Properties

IUPAC Name

5-(trideuteriomethyl)-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19/h2-9,18H,10-13H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQUQVLFIPOEMF-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662130
Record name 2-(~2~H_3_)Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81957-76-8
Record name 2-(~2~H_3_)Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 81957-76-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the significance of using Mianserin-d3 in the study?

A1: this compound serves as an internal standard in the gas chromatographic/mass spectrometric (GC/MS) assay for quantifying Mianserin in human plasma []. This means a known amount of this compound is added to the plasma samples before analysis.

Q2: How does this compound contribute to the accuracy of the Mianserin assay?

A2: this compound is a stable isotope-labeled analog of Mianserin. It has a nearly identical chemical structure to Mianserin but with a three-dalton higher mass due to the presence of three deuterium atoms. This difference allows the mass spectrometer to differentiate between the two compounds. Because this compound closely mimics the behavior of Mianserin during sample preparation and analysis, it corrects for potential variations and losses, ensuring a more precise and reliable measurement of Mianserin in the plasma samples [].

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